molecular formula C9H18N2O4 B3277826 Ser-Leu CAS No. 6665-16-3

Ser-Leu

カタログ番号: B3277826
CAS番号: 6665-16-3
分子量: 218.25 g/mol
InChIキー: NFDYGNFETJVMSE-BQBZGAKWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Ser-Leu is a dipeptide composed of the amino acids serine and leucine . It has a molecular formula of C9H18N2O4 . It is also known by other names such as Serine-Leucine dipeptide and Serinylleucine .


Physical and Chemical Properties Analysis

This compound has an average mass of 218.250 Da and a monoisotopic mass of 218.126663 Da . It has a boiling point of 512.2±50.0 °C at 760 mmHg and a flash point of 263.5±30.1 °C . It also has a polar surface area of 117 Ų .

科学的研究の応用

Genetic Coding in Candida Species

Candida species, such as Candida albicans, exhibit unique genetic coding where the CTG codon, typically encoding leucine (Leu), is interpreted to encode serine (Ser) in vivo. This is mediated by a tRNA(Ser)-like species that recognizes CTG codons, altering the expected universal code of codon usage. This phenomenon is evidenced in the secreted aspartyl proteinase isoenzyme (Sap1) of Candida albicans, where mass spectrometry and Edman sequencing of peptides confirmed the presence of a nonmodified serine at positions specified by the CTG codon (White et al., 1995).

Leucine Specific Serine Proteinase in Spinach

In Spinacia oleracea L. (spinach), a leucine-specific serine proteinase, termed Leu-proteinase, has been identified and characterized. It demonstrates specificity for leucine in its catalytic action, and its enzymatic activity exhibits a bell-shaped profile with an optimum pH around 7.5. The enzyme's activity is strongly inhibited by compounds specific for serine enzymes, highlighting its unique nature among serine proteinases (Aducci et al., 1986).

Discriminator Base in Human tRNA

In human tRNA, the discriminator bases G73 in tRNA(Ser) and A73 in tRNA(Leu) play significantly different roles in the recognition by aminoacyl-tRNA synthetases. Studies have shown that a single base change in tRNA(Leu) can create an efficient serine acceptor in vitro, whereas multiple changes in tRNA(Ser) are required to transform it into a leucine acceptor. This highlights the specificity and complexity of amino acid recognition and incorporation in protein synthesis (Breitschopf & Gross, 1996).

Safety and Hazards

Ser-Leu is supplied as a solid with a purity of ≥ 95% (HPLC). It is soluble in water at 5 mg/ml . It is intended for R & D use only and not for drug, household, or other uses . Users are advised to consult the Material Safety Data Sheet (MSDS) for information regarding hazards and safe handling practices .

作用機序

Target of Action

Seryl-Leucine, also known as Ser-Leu, is a dipeptide composed of the amino acids serine and leucine It’s worth noting that both serine and leucine are essential components of proteins and play crucial roles in various biological processes .

Mode of Action

The mode of action of this compound is complex and multifaceted, largely due to the diverse roles of its constituent amino acids, serine and leucine. For instance, in certain fungi like Candida albicans, a novel serine tRNA has been identified that can recognize the leucine CUG codon as serine . This unusual serine tRNA can be aminoacylated either with serine or leucine, leading to the incorporation of either of these amino acids at the CUG-encoded positions in proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving protein synthesis and metabolism. The presence of serine and leucine in this dipeptide suggests it may influence pathways related to the metabolism of these amino acids. For instance, leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of functions associated with serine and leucine. For example, leucine has been shown to promote muscle growth and metabolic health in animals and humans . On the other hand, serine plays a crucial role in the biosynthesis of purines and pyrimidines, essential components of DNA and RNA.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the ambiguous decoding of the leucine CUG codon as serine in certain fungi can lead to significant phenotypic alterations . Moreover, the effectiveness of leucine in promoting muscle protein synthesis and lean body mass accretion can be influenced by factors such as diet and exercise .

生化学分析

Biochemical Properties

Seryl-Leucine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is recognized by aminoacyl-tRNA synthetases (aaRSs), which are crucial for protein synthesis . The interaction between Seryl-Leucine and these enzymes is essential for the selective quantification of amino acids, which is vital for clinical diagnostics .

Cellular Effects

Seryl-Leucine influences various cellular processes. For example, it has been identified as a metabolite in human urine, and its levels have been associated with bacterial load and inflammation in patients being treated for tuberculosis (TB) . This suggests that Seryl-Leucine may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Seryl-Leucine exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it interacts with aaRSs, leading to the activation of these enzymes and facilitating the process of protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Seryl-Leucine can change over time. For example, in the context of TB treatment, the levels of Seryl-Leucine in urine decrease in association with a reduction of bacterial load and inflammation . This indicates the potential stability and long-term effects of Seryl-Leucine on cellular function.

Metabolic Pathways

Seryl-Leucine is involved in various metabolic pathways. It interacts with aaRSs, which play a crucial role in the metabolism of amino acids . Detailed information about the specific metabolic pathways that Seryl-Leucine is involved in is currently limited.

特性

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-5(2)3-7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDYGNFETJVMSE-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6665-16-3
Record name Serylleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6665-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serylleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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